molecular formula C16H15Cl2N3O2 B11501552 2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide

2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide

Cat. No.: B11501552
M. Wt: 352.2 g/mol
InChI Key: XDGIKYRGJPCGES-UHFFFAOYSA-N
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Description

3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with dichloro and methyl groups, a carbonyl group, and a urea moiety linked to an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2,6-dichloro-4-methylpyridine, is synthesized through chlorination and methylation reactions.

    Carbonylation: The pyridine intermediate undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.

    Urea Formation: The carbonylated pyridine is then reacted with 2-ethylphenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions such as temperature, pressure, and reaction time.

    Catalysts: Use of specific catalysts to enhance reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.

    3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-methylphenyl)urea: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

    Structural Differences: The presence of the ethyl group on the phenyl ring distinguishes it from similar compounds.

    Functional Properties: These structural differences can lead to variations in biological activity and chemical reactivity, making it unique in its applications and effects.

Properties

Molecular Formula

C16H15Cl2N3O2

Molecular Weight

352.2 g/mol

IUPAC Name

2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H15Cl2N3O2/c1-3-10-6-4-5-7-11(10)19-16(23)21-15(22)13-9(2)8-12(17)20-14(13)18/h4-8H,3H2,1-2H3,(H2,19,21,22,23)

InChI Key

XDGIKYRGJPCGES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC(=O)C2=C(N=C(C=C2C)Cl)Cl

Origin of Product

United States

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